

(S)-1-methylpiperidin-3-ol chemical properties

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Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

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An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of **(S)-1-methylpiperidin-3-ol**, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.

Introduction: A Key Chiral Synthon

(S)-1-methylpiperidin-3-ol (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).^[1] Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.^[1]

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of

(S)-1-methylpiperidin-3-ol are summarized below.

Property	Value	Source(s)
IUPAC Name	(3S)-1-methylpiperidin-3-ol	PubChem[2]
Molecular Formula	C ₆ H ₁₃ NO	PubChem[2]
Molecular Weight	115.17 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[1]
Boiling Point	78-80 °C (at 15 Torr)	LookChem[3]
Density	~1.00 g/mL	stenutz.com[4], LookChem[3]
Solubility	Soluble in water and various organic solvents	CymitQuimica[1]
InChIKey	UKANCZCEGQDKGF-LURJTMIESA-N	PubChem[2]

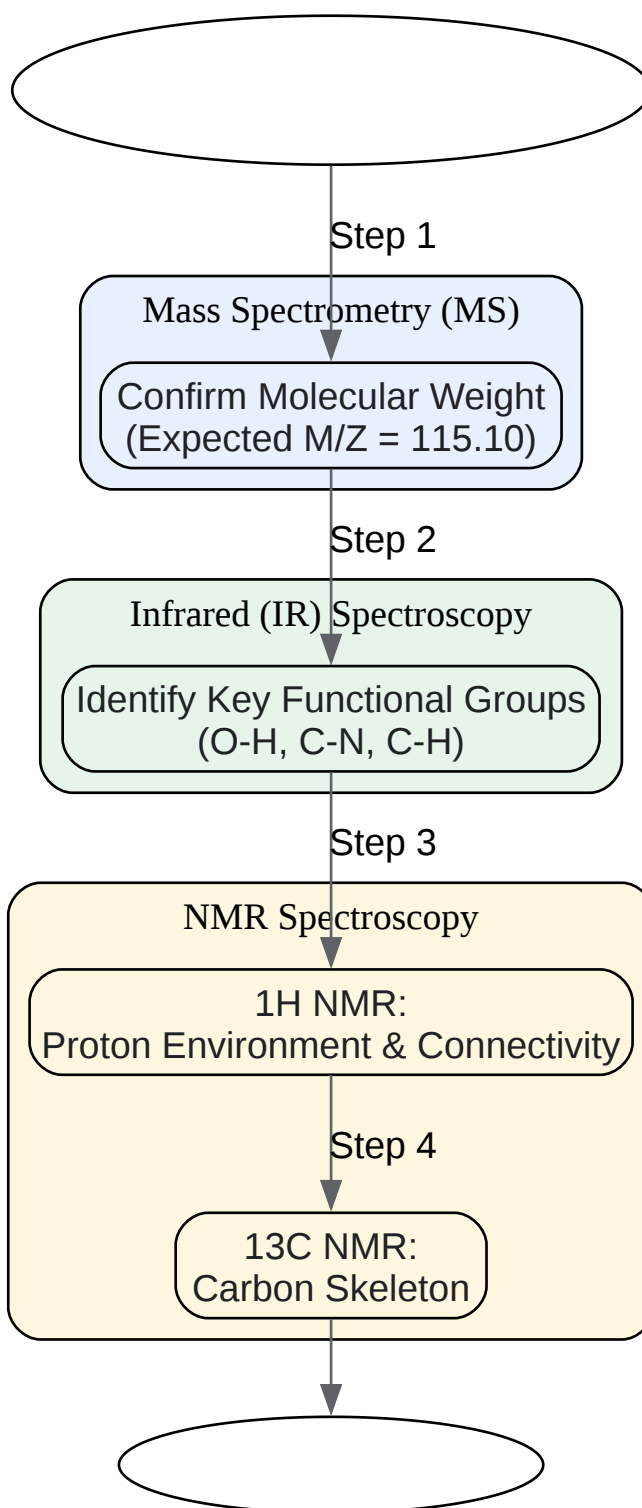
The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of **(S)-1-methylpiperidin-3-ol** is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.



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Caption: Logical workflow for the spectroscopic verification of **(S)-1-methylpiperidin-3-ol**.

Expected Spectroscopic Data

Technique	Feature	Expected Observation & Rationale
Mass Spec (EI)	Molecular Ion (M^+)	$m/z \approx 115.10$, corresponding to the monoisotopic mass $[C_6H_{13}NO]^+$. [2]
Key Fragments	Fragments corresponding to the loss of $\bullet OH$, $\bullet CH_3$, or cleavage of the piperidine ring are expected.	
IR Spectroscopy	O-H Stretch	Broad peak at ~ 3300 - 3500 cm^{-1} , characteristic of an alcohol's hydrogen-bonded hydroxyl group.
C-H Stretch	Peaks at ~ 2850 - 3000 cm^{-1} for aliphatic C-H bonds.	
C-N Stretch	Peak(s) around 1050 - 1250 cm^{-1} .	
1H NMR	-OH	A broad singlet, chemical shift is concentration and solvent dependent.
-CH(OH)	A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton.	
-N-CH ₃	A singlet around 2.2-2.4 ppm.	
Piperidine Ring -CH ₂ -	A series of complex multiplets between ~ 1.5 - 3.0 ppm, resulting from diastereotopic protons and complex spin-spin coupling.	
^{13}C NMR	-CH(OH)	Signal at ~ 65 - 75 ppm, deshielded by the attached

oxygen.

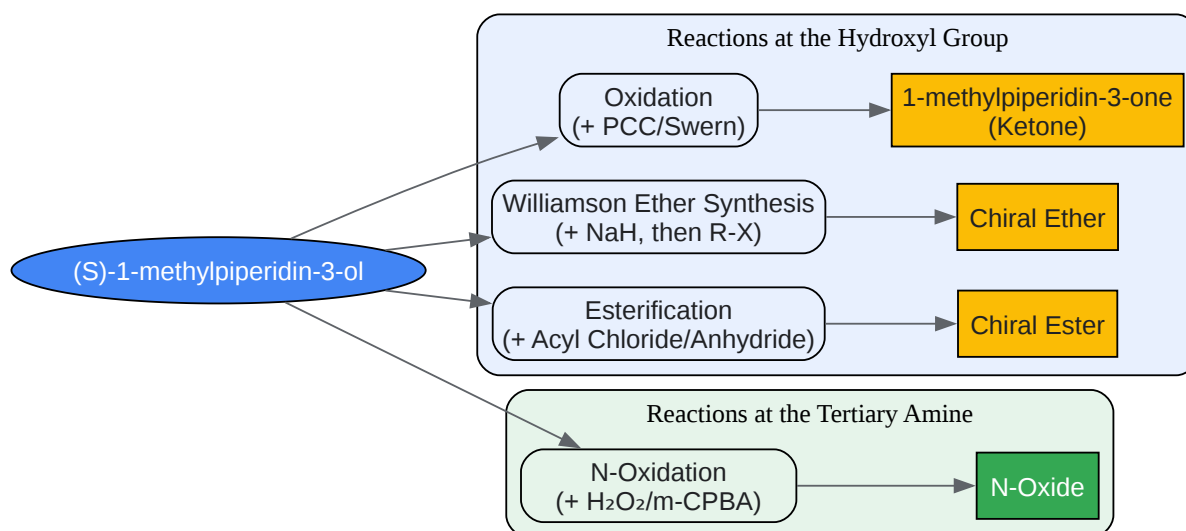
Piperidine Ring Carbons	Signals between ~20-60 ppm.
-N-CH ₃	Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility

The synthetic value of **(S)-1-methylpiperidin-3-ol** stems from the distinct reactivity of its two functional groups.

Key Reaction Pathways



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Caption: Key reaction pathways for **(S)-1-methylpiperidin-3-ol** based on its functional groups.

- Reactions of the Hydroxyl Group: The secondary alcohol is a versatile nucleophile.^[1]
 - Esterification: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.
 - Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.
 - Oxidation: Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.
- Reactions of the Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.
 - Salt Formation: It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.
 - N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.^{[2][3][7][8]}

Experimental Protocols: Best Practices

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **(S)-1-methylpiperidin-3-ol** at ~1 mg/mL in the mobile phase.

- Instrumentation:
 - Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.
 - Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
- Analysis:
 - Inject a small volume (e.g., 10 µL) of the sample.
 - Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.
 - Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
- Calculation:
 - Enantiomeric Excess (% e.e.) = $\left[\frac{\text{Area(S)} - \text{Area(R)}}{\text{Area(S)} + \text{Area(R)}} \right] \times 100$

Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.^{[7][9][10]}

Hazard Identification:

- Causes skin and eye irritation/damage.^[5]
- May cause respiratory irritation.^[5]
- Incompatible with strong acids and strong oxidizing agents.^[9]

Handling Procedure:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.^{[7][9][11]} Ensure safety showers and eyewash stations are accessible.^{[7][9]}
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety glasses or goggles.
 - A lab coat.^[9]
- Dispensing: When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.
- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Storage:

- Store in a tightly closed container.^{[9][11]}
- Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.^{[9][10][11]}
- Store away from incompatible materials such as strong oxidizing agents and strong acids.^[9]

Conclusion

(S)-1-methylpiperidin-3-ol is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can

confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.

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